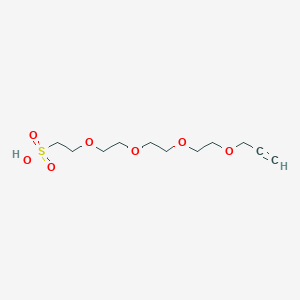![molecular formula C25H20Cl2N2O3 B610328 (4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1219951-09-3](/img/structure/B610328.png)
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Übersicht
Beschreibung
Emvododstat, also known as PTC299, is a transcriptional inhibitor targeting both pathogenic VEGF (vascular endothelial growth factor) and dihydroorotate dehydrogenase (DHODH). It plays a crucial role in inhibiting VEGFA mRNA translation and abnormal cell proliferation. Specifically, in HeLa cells, PTC299 suppresses hypoxia-induced VEGFA protein production with an impressive EC50 of 1.64 nM .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for Emvododstat are not explicitly mentioned in the available literature. it is synthesized through specific chemical reactions to achieve its structure.
Industrial Production Methods:: Unfortunately, detailed industrial production methods for Emvododstat are not widely documented. Industrial-scale synthesis likely involves optimization of existing synthetic routes and efficient purification processes.
Analyse Chemischer Reaktionen
Emvododstat kann verschiedene chemische Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution. Während spezifische Reagenzien und Bedingungen nicht explizit angegeben werden, wären weitere Untersuchungen erforderlich, um diese Details zu ermitteln. Die wichtigsten Produkte, die aus diesen Reaktionen resultieren, bleiben zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Emvododstat hat in mehreren wissenschaftlichen Bereichen Interesse geweckt:
Chemie: Forscher untersuchen seine chemischen Eigenschaften, Stabilität und Reaktivität.
Biologie: Studien untersuchen seine Auswirkungen auf zelluläre Prozesse, Genexpression und Zellwachstum.
Medizin: Zu den potenziellen therapeutischen Anwendungen von Emvododstat gehören die Krebsbehandlung und die Immunmodulation.
Industrie: Sein Einsatz in der Medikamentenentwicklung und Krankheitsmanagement ist ein aktives Forschungsgebiet.
5. Wirkmechanismus
Der Wirkmechanismus von Emvododstat beinhaltet eine doppelte Hemmung:
VEGF-Signalweg: Durch die gezielte Hemmung der VEGFA-mRNA-Translation unterdrückt es die Angiogenese und die Bildung abnormaler Blutgefäße.
DHODH-Hemmung: DHODH ist essenziell für die Pyrimidinbiosynthese. Seine Hemmung stört die Nukleotidproduktion und beeinflusst die Zellproliferation.
Wirkmechanismus
Emvododstat’s mechanism of action involves dual inhibition:
VEGF Pathway: By targeting VEGFA mRNA translation, it suppresses angiogenesis and abnormal blood vessel formation.
DHODH Inhibition: DHODH is essential for pyrimidine biosynthesis. Inhibiting it disrupts nucleotide production, affecting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Emvododstat zeichnet sich durch seine doppelte Zielwirkung gegen VEGF und DHODH aus. Obwohl ähnliche Verbindungen existieren, kombiniert keine diese spezifischen Eigenschaften. Zu den bemerkenswerten verwandten Verbindungen gehören Axitinib, Cabozantinib und Nintedanib.
Eigenschaften
Key on ui mechanism of action |
PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers. |
|---|---|
CAS-Nummer |
1219951-09-3 |
Molekularformel |
C25H20Cl2N2O3 |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3 |
InChI-Schlüssel |
SRSHBZRURUNOSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PTC299; PTC 299; PTC-299 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















